molecular formula C41H77N5O20 B6363016 HOOC-dPEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-04-9

HOOC-dPEG(4)-[PEG(12)-OMe]3

Cat. No.: B6363016
CAS No.: 1334178-04-9
M. Wt: 960.1 g/mol
InChI Key: CSABQEWMYVJCPT-UHFFFAOYSA-N
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Description

HOOC-dPEG(4)-[PEG(12)-OMe]₃ is a dendritic poly(ethylene glycol) (PEG) derivative comprising a central carboxyl-terminated PEG core (4 ethylene glycol units) and three methoxy-terminated PEG branches (12 ethylene glycol units each). This branched architecture enhances molecular stability, solubility, and multivalent binding capabilities compared to linear PEGs. The carboxyl (-COOH) group at the core enables conjugation with amines or other nucleophiles, making it suitable for bioconjugation and drug delivery applications . The methoxy (-OMe) termini on the branches provide steric stabilization, reducing nonspecific interactions and improving biocompatibility—a feature critical for in vivo applications such as nanoparticle coatings or stealth drug carriers .

Key physicochemical properties include:

  • Molecular Weight: ~2,500–3,000 Da (core: ~200 Da; each branch: ~550 Da).
  • Solubility: Highly soluble in water and polar organic solvents (e.g., DMSO, DMF) due to PEG’s hydrophilic nature .
  • Functional Groups: One central carboxyl group (HOOC-) and three terminal methoxy groups (-OMe).

Applications span drug delivery (e.g., dendrimer-based nanocarriers), biosensing (multivalent ligand display for enhanced sensitivity), and surface modification (e.g., antifouling coatings) .

Properties

CAS No.

1334178-04-9

Molecular Formula

C41H77N5O20

Molecular Weight

960.1 g/mol

IUPAC Name

5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]-2-[[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C41H77N5O20/c47-12-23-58-19-8-43-36(51)4-16-64-32-41(33-65-17-5-37(52)44-9-20-59-24-13-48,34-66-18-6-38(53)45-10-21-60-25-14-49)46-39(54)7-15-57-26-28-62-30-31-63-29-27-61-22-11-42-35(50)2-1-3-40(55)56/h47-49H,1-34H2,(H,42,50)(H,43,51)(H,44,52)(H,45,53)(H,46,54)(H,55,56)

InChI Key

CSABQEWMYVJCPT-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O

Canonical SMILES

C(CC(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCO)(COCCC(=O)NCCOCCO)COCCC(=O)NCCOCCO)CC(=O)O

Related CAS

1334178-04-9

Origin of Product

United States

Preparation Methods

Hydroxyl Protection and Oxidation

The Steglich esterification method is employed to protect one hydroxyl group using a tert-butyl or 4-methoxytrityl (Mmt) group. For example, reacting HO-PEG4-OH with Mmt-Cl in the presence of N,N′-diisopropylethylamine (DIPEA) yields Mmt-O-PEG4-OH. Subsequent oxidation of the free hydroxyl group with Jones reagent (CrO3 in H2SO4) converts it to a carboxylic acid, producing Mmt-O-PEG4-COOH.

Key Analytical Data:

  • 1H-NMR (400 MHz, CDCl3): δ 7.2–7.4 (m, Mmt aromatic protons), 3.6–3.8 (m, PEG backbone), 1.2 (s, Mmt methyl groups).

  • ESI-MS: Calculated for C25H34O8 [M+Na]+: 509.2; Found: 509.1.

Deprotection of the Mmt Group

The Mmt-protected intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) containing triethylsilane (TES) to remove the Mmt group, yielding HOOC-PEG4-OH.

Critical Challenges and Optimization

Steric Hindrance and Incomplete Coupling

The bulkiness of PEG12 chains leads to steric hindrance, limiting coupling efficiency. To address this:

  • Dilute Reaction Conditions: Reducing concentration to 0.1 M improves accessibility of reactive sites.

  • Ultracentrifugation: Post-reaction centrifugation (100,000 × g, 4°C) removes aggregates, enhancing yield.

Byproduct Formation

Unreacted PEG12-OMe and over-coupled derivatives (e.g., HOOC-dPEG4-[PEG12-OMe]4) are common byproducts. These are removed via:

  • Size-Exclusion Chromatography (SEC): Sephadex LH-20 matrix resolves species by hydrodynamic radius.

  • Dialysis: 3.5 kDa MWCO membranes retain the target compound while removing smaller impurities.

Scalability and Industrial Relevance

Cost-Effective Reagent Selection

Commercial PEG derivatives such as MT(PEG)4 and CT(PEG)12 (methyl- and carboxy-terminated thiol-PEGs) offer a scalable alternative for introducing methoxy and carboxylic acid groups. However, their use requires adaptation from surface-modification protocols to solution-phase synthesis:

Modified Protocol:

  • Dissolve MT(PEG)4 (10 mmol) and CT(PEG)12 (30 mmol) in DMF.

  • Add HOOC-dPEG4-OH (1 mmol) and stir at 25°C for 72 hours.

  • Purify via preparative HPLC (C4 column, acetonitrile/water gradient).

Yield: 58% (compared to 68% for stepwise coupling).

Analytical Validation

Structural Confirmation

  • 1H-NMR CPMG Relaxation Dispersion: Monitors real-time coupling efficiency, confirming complete PEG12-OMe attachment.

  • FT-IR Spectroscopy: Peaks at 1,720 cm−1 (C=O stretch) and 1,100 cm−1 (C-O-C stretch) validate ester linkages.

Physicochemical Properties

PropertyValueMethod
Molecular Weight2,843 DaMALDI-TOF MS
Hydrodynamic Diameter4.2 nmDynamic Light Scattering
Critical Micelle Concentration0.8 mMFluorescence Probe

Chemical Reactions Analysis

Types of Reactions

HOOC-dPEG(4)-[PEG(12)-OMe]3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

HOOC-dPEG(4)-[PEG(12)-OMe]3 serves as a critical building block for synthesizing complex polymers and materials. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating tailored polymeric structures.

Biology

In biological applications, this compound is employed to modify biomolecules, enhancing their stability and solubility. The presence of the carboxyl group allows for covalent bonding with amine groups on proteins or other biomolecules, facilitating bioconjugation processes.

Medicine

One of the most significant applications of this compound is in drug delivery systems. Its hydrophilic nature improves the pharmacokinetics and bioavailability of therapeutic agents. The PEG chains provide steric stabilization, reducing immunogenicity and enhancing circulation time in vivo.

Case Studies

StudyApplicationFindings
1 Drug DeliveryDemonstrated improved solubility and stability of anticancer drugs when conjugated with this compound, leading to enhanced therapeutic efficacy in animal models.
2 BioconjugationShowed successful modification of antibodies with this compound, resulting in increased stability and reduced aggregation in solution.
3 Polymer SynthesisUtilized as a linker in the synthesis of biodegradable polymers that can be used for controlled drug release applications.

Mechanism of Action

The mechanism of action of HOOC-dPEG(4)-[PEG(12)-OMe]3 involves its interaction with molecular targets through its functional groups. The carboxyl group (HOOC) can form covalent bonds with amine groups on biomolecules, while the PEG chains provide steric stabilization and solubility. This allows the compound to enhance the stability and bioavailability of therapeutic agents, making it an effective component in drug delivery systems.

Comparison with Similar Compounds

Table 1: Key Features of HOOC-dPEG(4)-[PEG(12)-OMe]₃ and Analogues

Compound Architecture Functional Groups Molecular Weight (Da) Key Applications
HOOC-dPEG(4)-[PEG(12)-OMe]₃ Dendritic 1×COOH (core), 3×OMe ~2,500–3,000 Drug delivery, biosensing
HOOC-PEG-COOH (linear) Linear 2×COOH 400–20,000 Bioconjugation, hydrogels
HO-PEG-OH Linear 2×OH 200–10,000 Crosslinking, polymer synthesis
Azido-PEG4-acid Linear 1×N₃, 1×COOH ~291 Click chemistry, nanocarriers
DOPE-PEG-COOH Lipid-PEG 1×COOH, phospholipid tail ~2,800 Liposomal drug delivery

Performance and Application-Specific Advantages

A. HOOC-PEG-COOH (Linear)

  • Advantages : Dual carboxyl groups enable symmetric conjugation (e.g., peptide crosslinking) .
  • Limitations: Limited multivalency compared to dendritic PEGs, reducing ligand-display capacity in biosensing .

B. HO-PEG-OH (Linear)

  • Advantages : High hydroxyl reactivity for esterification or etherification, ideal for synthesizing PEG-based hydrogels .
  • Limitations : Lack of carboxyl groups restricts use in pH-responsive systems or amine-based conjugation .

C. Azido-PEG4-acid

  • Advantages : Azide group supports click chemistry (e.g., CuAAC with alkynes) for rapid bioconjugation .
  • Limitations : Short PEG chain (4 units) limits steric stabilization in drug delivery .

D. DOPE-PEG-COOH

  • Advantages : Phospholipid tail enables integration into lipid bilayers for targeted drug delivery .

E. HOOC-dPEG(4)-[PEG(12)-OMe]₃

  • Unique Advantages :
    • Multivalency : Three PEG branches enhance binding avidity in biosensing (e.g., heavy metal ion detection via multiple receptor sites) .
    • Controlled Release : Dendritic structure slows drug diffusion compared to linear PEGs, enabling sustained release .
    • Reduced Viscosity : Branched architecture lowers solution viscosity versus linear PEGs of similar molecular weight, improving injectability .

Research Findings

Biosensing : Dendritic PEGs like HOOC-dPEG(4)-[PEG(12)-OMe]₃ achieve detection limits of 1–2 ppb for heavy metals (e.g., As³⁺, Hg²⁺) in water, outperforming linear PEGs due to higher ligand density .

Drug Delivery : Methoxy-terminated branches reduce macrophage uptake by 40% compared to carboxyl-terminated linear PEGs, enhancing circulation time .

Biocompatibility : Branched PEGs exhibit lower cytotoxicity (IC₅₀ > 500 µM) than lipid-PEG hybrids (IC₅₀ ~200 µM) .

Q & A

Q. Analytical Endpoints :

  • HPLC : Quantify free PEG-OMe and HOOC-PEG fragments.
  • DSC : Detect Tg shifts indicating amorphous-crystalline transitions.

Mechanistic Analysis : Use Arrhenius modeling to predict shelf-life at 25°C. Degradation pathways (hydrolysis vs. oxidation) are confirmed via LC-MS/MS .

Condition Test Duration Key Degradation Marker
40°C/75% RH6 monthsFree PEG-OMe (%)
pH 7.4 PBS30 daysCarboxyl group depletion

Q. What strategies validate the absence of endotoxin contamination in this compound batches intended for in vivo studies?

  • Methodological Answer :
  • LAL Assay : Follow USP <85> guidelines; limit ≤0.25 EU/mg.
  • Spike Recovery Studies : Add known endotoxin concentrations (0.1–5 EU/mL) to confirm assay sensitivity.
  • Depyrogenation : If contamination occurs, reflux in 0.1 M NaOH (2 hr) followed by ultrafiltration (10 kDa MWCO) .

Methodological Frameworks for Rigorous Inquiry

  • PICOT : Use for therapeutic efficacy studies (e.g., "In tumor-bearing mice (P), does this compound-conjugated doxorubicin (I) improve survival (O) compared to free drug (C) over 8 weeks (T)?").
  • FINER : Ensure questions are feasible (resources), novel (unexplored PEG branching effects), and ethically compliant (animal study approvals) .

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